3-Methyl-N-quinolin-5-yl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. One common method involves the aromatic nucleophilic substitution of a precursor molecule with different amines and triazole-2-thiol .Molecular Structure Analysis
The triazole ring in the molecule contains two carbon and three nitrogen atoms. This structure allows it to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their versatile structure. For example, they can participate in aromatic nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary widely depending on the specific structure of the molecule. In general, they are known for their stability and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-N-quinolin-5-yl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O/c1-10-19-20-15-8-7-14(21-22(10)15)16(23)18-13-6-2-5-12-11(13)4-3-9-17-12/h2-9H,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIUIXSHQIJRMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
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